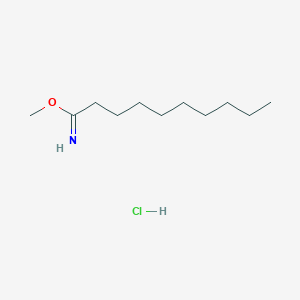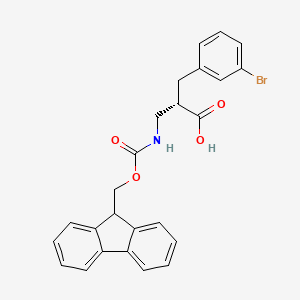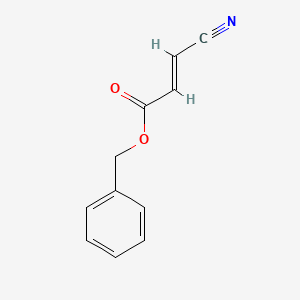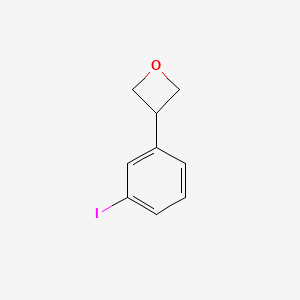
Methyl decanimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl decanimidate hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields
Vorbereitungsmethoden
The synthesis of methyl decanimidate hydrochloride typically involves the reaction of methylamine with decanoic acid under specific conditions. The process can be carried out in a laboratory setting using standard organic synthesis techniques. Industrial production methods may involve more advanced techniques to ensure high yield and purity. For instance, the reaction might be catalyzed by specific catalysts and conducted under controlled temperature and pressure conditions to optimize the production process .
Analyse Chemischer Reaktionen
Methyl decanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. It can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl decanimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It may be explored for its potential therapeutic effects and as a component in drug formulations.
Industry: It can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of methyl decanimidate hydrochloride involves its interaction with specific molecular targets. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Methyl decanimidate hydrochloride can be compared with other similar compounds such as methylamine hydrochloride and decanoic acid derivatives. These compounds share some structural similarities but differ in their specific properties and applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
C11H24ClNO |
|---|---|
Molekulargewicht |
221.77 g/mol |
IUPAC-Name |
methyl decanimidate;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-3-4-5-6-7-8-9-10-11(12)13-2;/h12H,3-10H2,1-2H3;1H |
InChI-Schlüssel |
GSWJWHRVLOSTHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)



![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)

